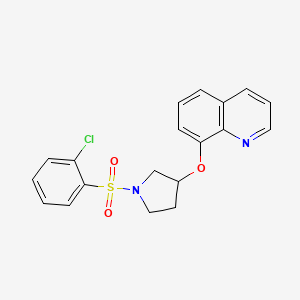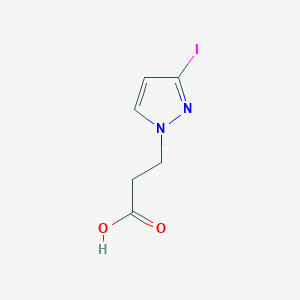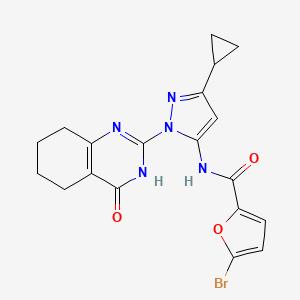
(R)-2-Pyrrolidinemethanol Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-Pyrrolidinemethanol Hydrochloride, also known as (R)-PMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of antiviral and antitumor drugs. This compound is a potent inhibitor of human immunodeficiency virus (HIV) reverse transcriptase and has been shown to exhibit promising results in preclinical studies as a potential therapeutic agent for the treatment of HIV and other viral infections.
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to develop compounds for treating human diseases. The interest in this saturated scaffold stems from its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through a phenomenon called “pseudorotation”. Bioactive molecules characterized by the pyrrolidine ring exhibit target selectivity across a range of biological activities. The versatility of pyrrolidine and its derivatives, including prolinol, is highlighted in drug discovery, particularly for their roles in the synthesis of novel biologically active compounds with varying biological profiles. This review emphasizes the influence of steric factors on biological activity and the structure–activity relationship (SAR) of pyrrolidine-based compounds, illustrating the significance of the pyrrolidine scaffold in the design of new pharmaceuticals (Li Petri et al., 2021).
Diketopyrrolopyrroles: Synthesis and Applications
Diketopyrrolopyrroles (DPPs) are highlighted for their broad utility spanning high-quality pigments to applications in electronics and imaging due to their outstanding optical properties. The review discusses the progress made in the synthesis, reactivity, and understanding of their optical properties over four decades. The extension of DPP chromophores leads to significant changes in both linear and nonlinear optical properties, such as a strong bathochromic shift in absorption and an increase in two-photon absorption cross-section. These properties, coupled with straightforward synthesis, good stability, and high fluorescence quantum yield, ensure DPPs' continued relevance in various applications, suggesting potential research avenues for (R)-2-Pyrrolidinemethanol Hydrochloride in material science and optical applications (Grzybowski & Gryko, 2015).
Pyrrolizidine Alkaloids in Medicinal Plants
The review focuses on pyrrolizidine alkaloids (PAs), which are secondary metabolites found in certain plant families, including Asteraceae. These compounds are a defense mechanism against herbivores but pose health risks due to their toxicity. Efficient extraction procedures and sensitive analytical methods are crucial for addressing safety concerns related to PAs in herbal preparations. This highlights the importance of (R)-2-Pyrrolidinemethanol Hydrochloride in developing extraction and analysis strategies for natural compounds, underscoring its potential applications in analytical chemistry and toxicology (Kopp et al., 2020).
Propiedades
IUPAC Name |
[(2R)-pyrrolidin-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXXCGIUQGFYIX-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692820 |
Source


|
| Record name | [(2R)-Pyrrolidin-2-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Pyrrolidinemethanol Hydrochloride | |
CAS RN |
143767-55-9 |
Source


|
| Record name | [(2R)-Pyrrolidin-2-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2994095.png)
![Cyclohexyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2994096.png)









![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-chlorophenyl)methanesulfonamide](/img/structure/B2994110.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2994115.png)
![7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2994116.png)